2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide is a sulfonamide-containing acetamide derivative featuring a pyrimidine core substituted with a thiophene sulfonyl group and a benzodioxol moiety. The pyrimidine ring provides a rigid scaffold, while the thiophene sulfonyl group may enhance electron-withdrawing properties, influencing reactivity and binding affinity. The N-(2H-1,3-benzodioxol-5-yl) substituent likely contributes to improved lipophilicity and metabolic stability compared to simpler aromatic groups .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S3/c18-16-13(29(23,24)15-2-1-5-27-15)7-19-17(21-16)28-8-14(22)20-10-3-4-11-12(6-10)26-9-25-11/h1-7H,8-9H2,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQLZNGRMSIRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.
Table 1: Comparative Analysis of Acetamide Derivatives
Substituent Effects on Bioactivity and Physicochemical Properties
- Pyrimidine vs. Triazole Cores: Pyrimidine-based compounds (e.g., target compound, ) offer rigid planar structures conducive to intercalation or enzyme active-site binding.
- Thiophene Sulfonyl vs. Pyridinyl Groups: The thiophene sulfonyl group in the target compound may improve metabolic stability compared to pyridinyl groups () due to reduced susceptibility to oxidative metabolism.
- Benzodioxol vs. Fluorophenyl Substituents : The benzodioxol moiety (target compound) provides cyclic ether oxygen atoms, which may improve water solubility and membrane permeability compared to fluorophenyl groups (). Fluorine substituents () typically increase lipophilicity and bioavailability but may reduce solubility .
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